molecular formula C13H10OS B14648887 3-Methylphenoxathiine CAS No. 46412-20-8

3-Methylphenoxathiine

Katalognummer: B14648887
CAS-Nummer: 46412-20-8
Molekulargewicht: 214.28 g/mol
InChI-Schlüssel: KULZSEHSBJKPDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylphenoxathiine is an organic compound belonging to the phenoxathiine family Phenoxathiines are heterocyclic compounds containing sulfur and oxygen atoms within a tricyclic structure The presence of a methyl group at the third position of the phenoxathiine ring system distinguishes this compound from other phenoxathiine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenoxathiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylphenol with sulfur and oxygen sources in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the formation of the tricyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylphenoxathiine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3-Methylphenoxathiine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Methylphenoxathiine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Phenoxathiine: The parent compound without the methyl group.

    2-Methylphenoxathiine: A similar compound with the methyl group at the second position.

    4-Methylphenoxathiine: A similar compound with the methyl group at the fourth position.

Uniqueness: 3-Methylphenoxathiine is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to other methylphenoxathiine derivatives.

Eigenschaften

CAS-Nummer

46412-20-8

Molekularformel

C13H10OS

Molekulargewicht

214.28 g/mol

IUPAC-Name

3-methylphenoxathiine

InChI

InChI=1S/C13H10OS/c1-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)15-13/h2-8H,1H3

InChI-Schlüssel

KULZSEHSBJKPDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.